Cetyl malonate
Description
Cetyl malonate, a dialkyl ester of malonic acid, features a cetyl group (C₁₆H₃₃) esterified to the malonate backbone. This structure confers high hydrophobicity, making it distinct from shorter or branched-chain malonate esters. This compound is primarily explored in prodrug design and organic synthesis due to its enhanced membrane permeability and stability .
Properties
CAS No. |
1002-58-0 |
|---|---|
Molecular Formula |
C19H36O4 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
3-hexadecoxy-3-oxopropanoic acid |
InChI |
InChI=1S/C19H36O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-23-19(22)17-18(20)21/h2-17H2,1H3,(H,20,21) |
InChI Key |
VKLSLWCRDBMTKB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Cetyl malonate can be synthesized through the alkylation of malonic ester. The process involves the deprotonation of malonic ester using a strong base such as sodium ethoxide in ethanol, forming an enolate ion. This enolate ion then undergoes nucleophilic substitution with cetyl bromide, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process efficiently .
Chemical Reactions Analysis
Nucleophilic Substitution
Cetyl malonate can undergo further alkylation if deprotonated again to form an enolate, though steric hindrance from the bulky cetyl group may affect reactivity. The enolate generated can react with alkyl halides to form dialkylated derivatives, though this is less common due to the size of the cetyl substituent .
Hydrolysis
Hydrolysis of this compound under acidic or basic conditions converts the ester groups into carboxylic acids. For example:
-
Saponification (Basic Hydrolysis) :
Subsequent acidification yields a dicarboxylic acid with a cetyl chain .
Decarboxylation
Heating the hydrolyzed dicarboxylic acid induces decarboxylation , removing one carboxyl group to form a substituted acetic acid . This step is thermally driven and results in a chain-extended carboxylic acid .
Stability
This compound is stable under normal conditions but decomposes upon prolonged heating or exposure to strong acids/bases.
Reaction Conditions and Products
The following table summarizes the key reactions of this compound:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Alkylation | Sodium ethoxide, alkyl halide | Dialkylated this compound |
| Hydrolysis | Acidic or basic conditions (e.g., HCl, NaOH) | Dicarboxylic acid with cetyl chain |
| Decarboxylation | Heat (elevated temperature) | Substituted acetic acid |
Stability and Handling
This compound decomposes under harsh conditions (e.g., prolonged heating, strong acids/bases), necessitating careful storage and controlled reaction environments.
Scientific Research Applications
Cetyl malonate has various applications in scientific research:
Mechanism of Action
The mechanism of action of cetyl malonate involves its ability to form enolate ions, which are highly reactive nucleophiles. These enolate ions can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved include the alkylation of enolate ions and subsequent hydrolysis and decarboxylation reactions .
Comparison with Similar Compounds
Hydrophobicity and Partition Coefficients (CLogP)
The octanol-water partition coefficient (CLogP) is critical for assessing cellular uptake. highlights that increasing alkyl chain length elevates hydrophobicity:
Table 1: Hydrophobicity and Hydrolysis Rates of Malonate Esters
Hydrolysis Kinetics
Hydrolysis rates determine malonate release in biological systems:
- Electron-withdrawing substituents (e.g., MAM, MTF): Rapid hydrolysis (half-life <1 hour at pH 8) via base-catalyzed mechanisms .
- Alkyl esters (DMM, DBM) : Slow hydrolysis (half-life >24 hours at pH 7.2) due to electron-donating groups. This compound, with its long alkyl chain, is expected to hydrolyze even slower, making it suitable for sustained release .
Prodrug Design
- Tuned esters (MAM, MTF) : Rapid hydrolysis enables acute malonate delivery for cardiac ischemia protection .
- This compound : High hydrophobicity improves tissue penetration but may require enzymatic activation (e.g., esterases) for efficacy .
Key Research Findings and Contradictions
- Hydrophobicity vs. Hydrolysis : While longer chains (e.g., cetyl) enhance membrane permeability, they may reduce enzymatic hydrolysis efficiency, conflicting with prodrug goals requiring timely release .
- Dopaminergic Effects : DMM and malonate induce striatal dopamine release, exacerbating ROS-mediated toxicity . This compound’s impact on dopamine dynamics remains unexplored.
Q & A
Q. Basic Research Focus
- Titration : Use bromocresol green indicator in acetic acid medium. Accuracy: ±2% for malonate in carbonate-contaminated samples .
- HPLC-MS : C18 column with ESI⁻ mode (m/z 285 [M-H]⁻). Validate with spiked recovery tests (95–105% in serum) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
